molecular formula C22H22N4OS B383748 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline CAS No. 496776-37-5

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Cat. No.: B383748
CAS No.: 496776-37-5
M. Wt: 390.5g/mol
InChI Key: TXOBIAUKPYUSKR-UHFFFAOYSA-N
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Description

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound combines a quinoline moiety with a triazole ring, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline typically involves multiple steps, including the formation of the triazole ring and its subsequent attachment to the quinoline core. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Quinoline: The triazole ring is then linked to the quinoline core via a methoxy bridge, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the triazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The triazole ring may inhibit specific enzymes, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Triazole Derivatives: Including fluconazole and itraconazole, used as antifungal agents.

Uniqueness

What sets 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline apart is its unique combination of a quinoline core with a triazole ring, which may confer a broader spectrum of biological activities compared to compounds with only one of these moieties.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

8-[[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-2-26-20(16-27-19-12-6-10-18-11-7-14-23-21(18)19)24-25-22(26)28-15-13-17-8-4-3-5-9-17/h3-12,14H,2,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOBIAUKPYUSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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